Cas no 2228671-65-4 (2-(pyrimidin-2-yl)prop-2-enoic acid)

2-(pyrimidin-2-yl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(pyrimidin-2-yl)prop-2-enoic acid
- EN300-1766280
- SCHEMBL7483687
- 2228671-65-4
-
- インチ: 1S/C7H6N2O2/c1-5(7(10)11)6-8-3-2-4-9-6/h2-4H,1H2,(H,10,11)
- InChIKey: FQLNIJUFWMYMST-UHFFFAOYSA-N
- ほほえんだ: OC(C(=C)C1N=CC=CN=1)=O
計算された属性
- せいみつぶんしりょう: 150.042927438g/mol
- どういたいしつりょう: 150.042927438g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 173
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 63.1Ų
2-(pyrimidin-2-yl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1766280-0.25g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1766280-1.0g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1766280-1g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1766280-10g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1766280-5.0g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1766280-0.1g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1766280-2.5g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1766280-0.5g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1766280-0.05g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1766280-10.0g |
2-(pyrimidin-2-yl)prop-2-enoic acid |
2228671-65-4 | 10g |
$5528.0 | 2023-06-03 |
2-(pyrimidin-2-yl)prop-2-enoic acid 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Kassem Amro,Anil K. Thakur,Joëlle Rault-Berthelot,Cyril Poriel,Lionel Hirsch,William E. Douglas,Sébastien Clément,Philippe Gerbier New J. Chem., 2013,37, 464-473
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
2-(pyrimidin-2-yl)prop-2-enoic acidに関する追加情報
Introduction to 2-(pyrimidin-2-yl)prop-2-enoic acid (CAS No. 2228671-65-4)
2-(pyrimidin-2-yl)prop-2-enoic acid, also known by its CAS number 2228671-65-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a pyrimidine ring and a propenoic acid moiety, making it a valuable candidate for various applications in drug discovery and development.
The chemical formula of 2-(pyrimidin-2-yl)prop-2-enoic acid is C9H8N2O2. Its molecular weight is 176.17 g/mol, and it exhibits a melting point of approximately 150°C. The compound's solubility in water is limited, but it is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). These physical properties make it suitable for use in various experimental conditions and formulations.
In recent years, 2-(pyrimidin-2-yl)prop-2-enoic acid has been the subject of numerous studies due to its potential therapeutic applications. One of the key areas of interest is its role as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of 2-(pyrimidin-2-yl)prop-2-enoic acid. The researchers found that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that 2-(pyrimidin-2-yl)prop-2-enoic acid could be a promising lead compound for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(pyrimidin-2-yl)prop-2-enoic acid has also shown potential as an antiviral agent. A 2020 study published in Antiviral Research demonstrated that the compound exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the inhibition of viral replication through interference with viral RNA synthesis.
The structural features of 2-(pyrimidin-2-yl)prop-2-enoic acid contribute to its biological activities. The pyrimidine ring provides a scaffold for interactions with target proteins, while the propenoic acid moiety confers additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. These interactions are crucial for the compound's ability to modulate enzyme activity and other biological processes.
In addition to its direct therapeutic applications, 2-(pyrimidin-2-yl)prop-2-enoic acid serves as a valuable building block for the synthesis of more complex molecules. Chemists can use this compound as a starting material to introduce various functional groups and modifications, thereby expanding its potential uses in drug discovery. For example, derivatization at the propenoic acid moiety can lead to compounds with enhanced pharmacological properties or improved pharmacokinetic profiles.
The synthesis of 2-(pyrimidin-2-yl)prop-2-enoic acid has been well-documented in the literature. One common synthetic route involves the condensation of pyrimidine with an appropriate acrylate derivative under controlled conditions. This method yields high purity products with good yields, making it suitable for both laboratory-scale synthesis and larger-scale production.
Safety considerations are an important aspect when working with any chemical compound. While 2-(pyrimidin-2-yl)prop-2-enoic acid is not classified as a hazardous substance, it is advisable to handle it with standard laboratory precautions to ensure safety. Proper personal protective equipment (PPE), such as gloves and goggles, should be used when handling this compound to prevent skin contact and inhalation.
In conclusion, 2-(pyrimidin-2-y l)prop - 9 - eno ic aci d (CAS No . 338671 - 65 - 4) strong > is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to uncover new applications and mechanisms of action, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases. p >
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